molecular formula C23H21N3O3 B2366386 4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2210140-62-6

4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2366386
CAS No.: 2210140-62-6
M. Wt: 387.439
InChI Key: YWTHVIJIUORRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.439. The purity is usually 95%.
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Biological Activity

4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic compound characterized by its complex structure, which includes a piperazine ring, a pyridine moiety, and a benzyloxybenzoyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C23H21N3O3
  • Molecular Weight : 387.439 g/mol
  • IUPAC Name : 4-(3-phenylmethoxybenzoyl)-1-pyridin-3-ylpiperazin-2-one

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives found that certain structural modifications enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli0.25 µg/mL
This compoundStaphylococcus aureusTBD

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which has been observed in studies involving human cancer cells .

Case Study: Anticancer Efficacy
In a recent study, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at nanomolar concentrations.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been employed to elucidate the relationship between the chemical structure of this compound and its biological activity. Factors such as lipophilicity, electronic properties, and steric hindrance have been identified as critical determinants of its antimicrobial and anticancer efficacy .

Table 2: Key Structural Features Influencing Biological Activity

Structural FeatureInfluence on Activity
LipophilicityHigher lipophilicity correlates with increased cell membrane permeability
Electron-Withdrawing GroupsEnhance potency against certain pathogens
Steric HindranceOptimal steric configuration improves binding affinity to biological targets

Properties

IUPAC Name

4-(3-phenylmethoxybenzoyl)-1-pyridin-3-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-22-16-25(12-13-26(22)20-9-5-11-24-15-20)23(28)19-8-4-10-21(14-19)29-17-18-6-2-1-3-7-18/h1-11,14-15H,12-13,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTHVIJIUORRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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